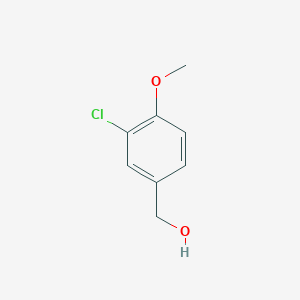

(3-chloro-4-methoxyphenyl)methanol

Description

Structure

3D Structure

Properties

IUPAC Name |

(3-chloro-4-methoxyphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClO2/c1-11-8-3-2-6(5-10)4-7(8)9/h2-4,10H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZHJVLGDHRXGDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CO)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10401827 | |

| Record name | 3-Chloro-4-methoxybenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10401827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14503-45-8 | |

| Record name | 3-Chloro-4-methoxybenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10401827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3-chloro-4-methoxyphenyl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of (3-chloro-4-methoxyphenyl)methanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the primary and alternative synthesis pathways for (3-chloro-4-methoxyphenyl)methanol, a key intermediate in various pharmaceutical and organic syntheses. This document provides detailed experimental protocols, quantitative data, and a logical workflow for the preparation of this compound.

Core Synthesis Pathway: Reduction of 3-chloro-4-methoxybenzaldehyde

The most common and direct method for the synthesis of this compound is the reduction of the corresponding aldehyde, 3-chloro-4-methoxybenzaldehyde. Sodium borohydride (NaBH₄) is a widely used reducing agent for this transformation due to its selectivity and operational simplicity.

Experimental Protocol: Reduction of 3-chloro-4-methoxybenzaldehyde

Materials:

-

3-chloro-4-methoxybenzaldehyde

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH) or Ethanol (EtOH)

-

Tetrahydrofuran (THF)

-

Ammonium chloride (NH₄Cl), aqueous solution (saturated) or 1N Hydrochloric acid (HCl)

-

Dichloromethane (DCM) or Ethyl acetate (EtOAc)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Water (H₂O)

-

Brine (saturated aqueous NaCl solution)

Procedure:

-

Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-chloro-4-methoxybenzaldehyde (1 equivalent) in a suitable solvent such as methanol, ethanol, or a mixture of THF and methanol (10 volumes).

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Addition of Reducing Agent: Slowly add sodium borohydride (1.2 to 1.5 equivalents) portion-wise to the cooled solution, maintaining the temperature below 20 °C.

-

Reaction: Stir the reaction mixture at room temperature for a period of 2 to 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, cool the mixture back to 0 °C and carefully quench the excess sodium borohydride by the slow addition of a saturated aqueous solution of ammonium chloride or 1N HCl until the effervescence ceases.

-

Extraction: Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 10 volumes).

-

Washing and Drying: Combine the organic layers and wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Solvent Removal: Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.

-

Purification: The crude product can be further purified by column chromatography on silica gel or by recrystallization to obtain the final product of high purity.

Quantitative Data

| Parameter | Value | Reference |

| Typical Yield | High (specific quantitative data not consistently reported in general literature, but expected to be >90% for this type of reduction) | General knowledge of NaBH₄ reductions |

| Purity | >97% after purification | --INVALID-LINK-- |

Synthesis of the Precursor: 3-chloro-4-methoxybenzaldehyde

The availability of the starting aldehyde is crucial for the primary synthesis pathway. 3-chloro-4-methoxybenzaldehyde can be synthesized from 2-chloroanisole via electrophilic aromatic substitution, such as the Vilsmeier-Haack or Reimer-Tiemann reactions.

Experimental Protocol: Vilsmeier-Haack Formylation of 2-chloroanisole (General Procedure)

Materials:

-

2-chloroanisole

-

N,N-Dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃)

-

Dichloromethane (DCM) or Dioxane

-

Sodium acetate (NaOAc) or Sodium hydroxide (NaOH) solution

-

Diethyl ether (Et₂O)

-

Brine

Procedure:

-

Vilsmeier Reagent Formation: In a flask, cool DMF and add phosphorus oxychloride (1.5 equivalents) dropwise at 0 °C. Stir the mixture for a specified time to form the Vilsmeier reagent.

-

Formylation: To a solution of 2-chloroanisole (1 equivalent) in a suitable solvent (e.g., DCM), add the freshly prepared Vilsmeier reagent at 0 °C.

-

Reaction: Allow the reaction to warm to room temperature and stir for several hours. The reaction progress should be monitored by TLC.

-

Work-up: Upon completion, pour the reaction mixture into a solution of sodium acetate in water at 0 °C and stir.

-

Extraction: Extract the mixture with diethyl ether.

-

Washing and Drying: Wash the organic layer with brine and dry over anhydrous sodium sulfate.

-

Purification: After filtration and concentration, purify the residue by silica gel column chromatography to afford 3-chloro-4-methoxybenzaldehyde.

Quantitative Data

| Parameter | Value | Reference |

| Typical Yield | Good (specific yield for this substrate is variable and depends on precise conditions) | General Vilsmeier-Haack reaction yields |

Alternative Synthesis Pathway: Reduction of 3-chloro-4-methoxybenzoic Acid

An alternative route to this compound involves the reduction of the corresponding carboxylic acid. This requires a stronger reducing agent than sodium borohydride, with lithium aluminum hydride (LAH) being a common choice.

Experimental Protocol: LAH Reduction of 3-chloro-4-methoxybenzoic Acid

Materials:

-

3-chloro-4-methoxybenzoic acid

-

Lithium aluminum hydride (LAH)

-

Anhydrous tetrahydrofuran (THF) or diethyl ether

-

Ethyl acetate

-

Sodium sulfate, aqueous solution

-

Water

Procedure:

-

LAH Suspension: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), prepare a suspension of LAH (excess, typically 2-3 equivalents) in anhydrous THF.

-

Addition of Carboxylic Acid: Dissolve 3-chloro-4-methoxybenzoic acid (1 equivalent) in anhydrous THF and add it dropwise to the LAH suspension at 0 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for several hours until the reaction is complete (monitored by TLC).

-

Quenching (Fieser workup): Cool the reaction mixture to 0 °C. Cautiously and sequentially add water (x mL), followed by 15% aqueous sodium hydroxide (x mL), and then water again (3x mL), where x is the mass of LAH in grams.

-

Filtration: Stir the resulting granular precipitate for 15-30 minutes and then filter it off. Wash the precipitate thoroughly with THF or ethyl acetate.

-

Purification: Combine the filtrates and concentrate under reduced pressure to obtain the crude alcohol. Further purification can be achieved by column chromatography or recrystallization.

Quantitative Data

| Parameter | Value | Reference |

| Typical Yield | High (LAH reductions of carboxylic acids are generally high yielding) | General knowledge of LAH reductions[1][2] |

| Purity | High after purification | General knowledge of LAH reductions[1][2] |

Synthesis Pathway Diagrams

References

Technical Guide: Physicochemical Properties of (3-chloro-4-methoxyphenyl)methanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3-chloro-4-methoxyphenyl)methanol, also known as 3-chloro-4-methoxybenzyl alcohol, is a substituted aromatic alcohol. Its structural features, including a chlorinated phenyl ring, a methoxy group, and a primary alcohol functional group, make it a valuable intermediate in organic synthesis. This document provides a comprehensive overview of its physicochemical properties, relevant experimental protocols, and synthetic pathways. This technical guide is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, chemical synthesis, and material science.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented below. The data has been compiled from various sources, and predicted values are noted where experimental data is currently unavailable.

| Property | Value | Source |

| Molecular Formula | C₈H₉ClO₂ | PubChem |

| Molecular Weight | 172.61 g/mol | Sigma-Aldrich[1] |

| Physical State | Liquid at 25 °C | Sigma-Aldrich[1] |

| Density | 1.274 g/mL at 25 °C | Sigma-Aldrich[1] |

| Refractive Index | n20/D 1.566 | Sigma-Aldrich[1] |

| Melting Point | < 25 °C | Inferred from physical state |

| Boiling Point | Data not available | - |

| Aqueous Solubility | Data not available | - |

| logP (predicted) | 1.5 | PubChem |

| pKa | Data not available | - |

Synthesis and Experimental Protocols

This compound is a key starting material for the synthesis of various pharmaceutical intermediates, such as 3-chloro-4-methoxybenzenemethanamine. The following section details a representative synthetic protocol for a derivative, starting from the title compound.

Synthesis of 3-chloro-4-methoxybenzenemethanamine

The synthesis of 3-chloro-4-methoxybenzenemethanamine from this compound is a multi-step process that involves the conversion of the alcohol to a leaving group, followed by nucleophilic substitution and subsequent hydrolysis.

Step 1: Chlorination of this compound

In a reaction vessel, this compound is dissolved in a suitable aprotic solvent such as tetrahydrofuran (THF). A chlorinating agent, for instance, phosphorus oxychloride (POCl₃), is then added to the solution. The reaction mixture is typically stirred at room temperature or gently heated to facilitate the conversion of the alcohol to the corresponding benzyl chloride. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched, and the product, 3-chloro-4-methoxybenzyl chloride, is isolated through extraction and solvent evaporation.

Step 2: Formation of the Quaternary Ammonium Salt

The crude 3-chloro-4-methoxybenzyl chloride from the previous step is dissolved in a protic solvent like ethanol. Hexamethylenetetramine (urotropine) is added to the solution, and the mixture is heated to form the quaternary ammonium salt. This salt typically precipitates from the reaction mixture upon cooling and can be collected by filtration.

Step 3: Hydrolysis to the Primary Amine

The isolated quaternary ammonium salt is then hydrolyzed to yield the primary amine. This is commonly achieved by heating the salt in the presence of an acid, such as hydrochloric acid. Following the hydrolysis, the reaction mixture is neutralized with a base, and the desired product, 3-chloro-4-methoxybenzenemethanamine, is extracted using an organic solvent. Further purification can be achieved by distillation or chromatography.

General Protocol for Determination of Physicochemical Properties

3.2.1. Melting and Boiling Point Determination

-

Melting Point: For liquid samples at room temperature, the melting point can be determined by cooling the substance until it solidifies and then slowly heating it while monitoring the temperature at which it transitions back to a liquid. A differential scanning calorimeter (DSC) can provide a precise measurement.

-

Boiling Point: The boiling point can be determined by distillation. The sample is heated in a distillation apparatus, and the temperature at which the vapor pressure of the liquid equals the atmospheric pressure is recorded as the boiling point. For small sample volumes, a micro-boiling point apparatus can be utilized.

3.2.2. Aqueous Solubility Determination

The shake-flask method is a common technique for determining aqueous solubility. An excess amount of this compound is added to a known volume of water in a flask. The flask is then agitated at a constant temperature for a sufficient period to allow equilibrium to be reached. After saturation, the solution is filtered to remove any undissolved solute, and the concentration of the dissolved compound in the aqueous phase is determined using a suitable analytical method, such as high-performance liquid chromatography (HPLC) or UV-Vis spectroscopy.

3.2.3. pKa Determination

The pKa of the hydroxyl group in this compound can be determined by potentiometric titration or UV-Vis spectrophotometry.

-

Potentiometric Titration: A solution of the compound in a suitable solvent (e.g., a water/methanol mixture) is titrated with a standardized solution of a strong base (e.g., NaOH). The pH of the solution is monitored throughout the titration using a pH meter. The pKa can then be determined from the titration curve as the pH at the half-equivalence point.

-

UV-Vis Spectrophotometry: The UV-Vis spectrum of the compound is recorded at various pH values. The pKa can be calculated by analyzing the changes in absorbance at a specific wavelength corresponding to the protonated and deprotonated forms of the molecule.

Conclusion

This technical guide provides a summary of the currently available physicochemical data for this compound. While some experimental values have been reported, further studies are required to determine key parameters such as its boiling point, aqueous solubility, and pKa. The provided general experimental protocols offer a starting point for researchers aiming to characterize this compound more comprehensively. The synthetic utility of this compound as a precursor for pharmaceutical intermediates highlights its importance in drug discovery and development.

References

Technical Guide: (3-chloro-4-methoxyphenyl)methanol (CAS 14503-45-8)

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3-chloro-4-methoxyphenyl)methanol is a substituted benzyl alcohol that serves as a key intermediate in organic synthesis. Its primary significance in the pharmaceutical industry lies in its role as a precursor for the synthesis of various active pharmaceutical ingredients (APIs). Notably, it is a crucial building block for the synthesis of 3-chloro-4-methoxybenzenemethanamine, a key intermediate for the PDE-5 inhibitor, Avanafil.[1] This guide provides a comprehensive overview of its chemical and physical properties, detailed synthetic protocols for its conversion to key intermediates, and analytical methodologies for its characterization. While direct biological data on this compound is limited, this document also summarizes the known biological activities of related substituted benzyl alcohols to provide context and suggest potential areas for future investigation.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and use in synthetic applications.

Table 1: Physicochemical Data for this compound

| Property | Value | Source |

| CAS Number | 14503-45-8 | [2] |

| Molecular Formula | C₈H₉ClO₂ | [2][3] |

| Molecular Weight | 172.61 g/mol | [2] |

| Appearance | Liquid | |

| Density | 1.274 g/mL at 25 °C | |

| Refractive Index | n20/D 1.566 | |

| Flash Point | > 110 °C (> 230 °F) - closed cup | |

| SMILES | COc1ccc(CO)cc1Cl | [2] |

| InChI | 1S/C8H9ClO2/c1-11-8-3-2-6(5-10)4-7(8)9/h2-4,10H,5H2,1H3 | |

| InChI Key | TZHJVLGDHRXGDX-UHFFFAOYSA-N |

Synthesis and Reactions

This compound is a valuable starting material for the synthesis of more complex molecules. A prominent application is its conversion to 3-chloro-4-methoxybenzenemethanamine.[1][4]

Synthesis of 3-chloro-4-methoxybenzenemethanamine

This synthesis is a multi-step process involving the initial chlorination of the benzyl alcohol followed by the formation of a quaternary ammonium salt and subsequent hydrolysis.[4]

Step 1: Synthesis of 3-chloro-4-methoxybenzyl chloride [1][4]

-

Dissolve this compound in tetrahydrofuran (THF).

-

Add phosphorus oxychloride (POCl₃) in a 1.0-1.5 molar equivalent to the alcohol.

-

Heat the reaction mixture to 35-45°C and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction with water.

-

Extract the product with a suitable organic solvent, such as ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 3-chloro-4-methoxybenzyl chloride.

Step 2: Formation of the Quaternary Ammonium Salt [4]

-

Dissolve the crude 3-chloro-4-methoxybenzyl chloride from the previous step in ethanol.

-

Add hexamethylenetetramine (urotropine) in a 1.0-1.2 molar equivalent.

-

Heat the mixture to 60-75°C to facilitate the formation of the quaternary ammonium salt.

Step 3: Hydrolysis to 3-chloro-4-methoxybenzenemethanamine

-

The quaternary ammonium salt is hydrolyzed by the addition of hydrochloric acid.

-

The reaction mixture is heated to complete the hydrolysis.

-

Following hydrolysis, the pH of the solution is adjusted to be basic to liberate the free amine.

-

The final product, 3-chloro-4-methoxybenzenemethanamine, is then isolated through extraction and purification.

Caption: Synthesis of 3-chloro-4-methoxybenzenemethanamine.

Analytical Methodologies

The characterization and purity assessment of this compound and its derivatives can be achieved using standard analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). While specific protocols for the title compound are not detailed in the searched literature, the following are generalizable methods for related compounds.

High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC method with UV detection is a suitable technique for the quantification and purity analysis of this compound.

-

Sample Preparation:

-

Prepare a stock solution of the sample in a suitable solvent like methanol.

-

Perform serial dilutions with the mobile phase to create working standards and sample solutions within the desired concentration range.

-

Filter all solutions through a 0.45 µm syringe filter before injection.

-

-

Instrumentation and Conditions:

-

Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm) is commonly used.

-

Mobile Phase: A gradient or isocratic elution with a mixture of an organic solvent (e.g., acetonitrile) and an aqueous solution (e.g., 0.1% formic acid in water).

-

Flow Rate: Typically around 1.0 mL/min.

-

Detection: UV detection at a wavelength determined by the compound's UV-Vis spectrum.

-

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds.

-

Sample Preparation:

-

Dissolve the sample in a volatile solvent such as methanol or dichloromethane.

-

Derivatization may be necessary for compounds with poor thermal stability or peak shape, although direct injection is often feasible for benzyl alcohols.

-

-

Instrumentation and Conditions:

-

GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

-

Carrier Gas: Helium at a constant flow rate.

-

Temperature Program: An appropriate temperature gradient to ensure separation of the analyte from impurities.

-

MS Detector: Electron ionization (EI) is typically used, with mass spectra recorded over a suitable m/z range.

-

Caption: General Analytical Workflow.

Biological Activity and Toxicological Information

Biological Activity

Toxicological Information

Based on available safety data, this compound is classified as harmful if swallowed and causes serious eye irritation. It is labeled with the GHS07 pictogram and a "Warning" signal word. Standard precautionary measures, such as wearing protective gloves, clothing, and eye protection, should be followed when handling this compound.

Conclusion

This compound is a commercially available substituted benzyl alcohol with well-defined physicochemical properties. It serves as a key synthetic intermediate, most notably in the production of precursors for the API Avanafil. While detailed protocols for its synthetic applications are available, there is a significant lack of data regarding its direct biological activity and mechanism of action. This technical guide provides a foundation for researchers working with this compound and underscores the need for further investigation into its potential pharmacological properties.

References

- 1. benchchem.com [benchchem.com]

- 2. chemscene.com [chemscene.com]

- 3. achmem.com [achmem.com]

- 4. benchchem.com [benchchem.com]

- 5. academic.oup.com [academic.oup.com]

- 6. mdpi.com [mdpi.com]

- 7. The Marine Factor 3,5-dihydroxy-4-methoxybenzyl Alcohol Suppresses Cell Growth, Inflammatory Cytokine Production, and NF-κB Signaling-enhanced Osteoclastogenesis in In vitro Mouse Macrophages RAW264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Data of (3-chloro-4-methoxyphenyl)methanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicted spectroscopic data for (3-chloro-4-methoxyphenyl)methanol (CAS No: 14503-45-8). Due to the limited availability of published experimental spectra for this specific compound in public databases, this document presents a detailed analysis based on established spectroscopic principles and data from analogous structures. It includes predicted data for ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), organized for clarity and comparative analysis. Detailed experimental protocols for acquiring such data are also provided, offering a foundational methodology for researchers. This guide is intended to serve as a robust reference for the characterization of this compound and related substituted benzyl alcohol derivatives in research and development settings.

Chemical Structure and Properties

-

Compound Name: this compound

-

Molecular Formula: C₈H₉ClO₂

-

Molecular Weight: 172.61 g/mol

-

Structure:

Predicted Spectroscopic Data

The following sections and tables summarize the predicted spectroscopic data for this compound. These predictions are derived from spectral theory, substituent effects, and comparison with data from structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1. Predicted ¹H NMR Data

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the benzylic methylene protons, the methoxy protons, and the hydroxyl proton.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.35 | d (J ≈ 2.2 Hz) | 1H | H-2 (Aromatic) |

| ~ 7.20 | dd (J ≈ 8.4, 2.2 Hz) | 1H | H-6 (Aromatic) |

| ~ 6.95 | d (J ≈ 8.4 Hz) | 1H | H-5 (Aromatic) |

| ~ 4.60 | s | 2H | -CH₂- (Benzylic) |

| ~ 3.90 | s | 3H | -OCH₃ (Methoxy) |

| Variable (e.g., ~ 2.0-4.0) | br s | 1H | -OH (Alcohol) |

Note: The chemical shift of the hydroxyl proton is highly dependent on solvent, concentration, and temperature, and it may exchange with D₂O.

2.1.2. Predicted ¹³C NMR Data

The ¹³C NMR spectrum is predicted to show eight distinct signals, corresponding to each unique carbon atom in the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~ 154.5 | C-4 (Aromatic, C-O) |

| ~ 134.0 | C-1 (Aromatic, C-CH₂OH) |

| ~ 129.0 | C-6 (Aromatic, C-H) |

| ~ 127.5 | C-2 (Aromatic, C-H) |

| ~ 122.5 | C-3 (Aromatic, C-Cl) |

| ~ 112.0 | C-5 (Aromatic, C-H) |

| ~ 64.0 | -CH₂- (Benzylic) |

| ~ 56.5 | -OCH₃ (Methoxy) |

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by absorptions corresponding to the hydroxyl, methoxy, and chloro-substituted aromatic functionalities.

| Predicted Frequency Range (cm⁻¹) | Intensity | Vibration | Functional Group |

| 3600 - 3200 | Strong, Broad | O-H Stretch | Alcohol |

| 3100 - 3000 | Medium | C-H Stretch | Aromatic |

| 2980 - 2850 | Medium | C-H Stretch | Aliphatic (-CH₂, -OCH₃) |

| 1600, 1500, 1450 | Medium-Strong, Sharp | C=C Stretch | Aromatic Ring |

| 1250 | Strong | C-O Stretch | Aryl Ether |

| 1050 - 1020 | Strong | C-O Stretch | Primary Alcohol |

| ~ 810 | Strong | C-H Bending (out-of-plane) | 1,2,4-Trisubstituted Benzene |

| 800 - 600 | Medium-Strong | C-Cl Stretch | Aryl Chloride |

Mass Spectrometry (MS)

The mass spectrum, likely acquired via Electron Ionization (EI), is expected to show a molecular ion peak and characteristic fragmentation patterns for a substituted benzyl alcohol.

| Predicted m/z | Relative Intensity | Possible Fragment Ion | Fragment Lost |

| 174/172 | Moderate | [M]⁺ (Molecular Ion) | - |

| 173/171 | Low | [M-H]⁺ | H• |

| 155/153 | Low | [M-OH]⁺ | •OH |

| 141/139 | High | [M-CH₂OH]⁺ | •CH₂OH |

| 107 | Moderate | [C₇H₇O]⁺ | Cl• |

| 77 | Moderate | [C₆H₅]⁺ | C₂H₂OCl |

Note: The presence of chlorine will result in characteristic M and M+2 isotope peaks with an approximate ratio of 3:1.

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of a compound such as this compound.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of the analyte in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[1]

-

Instrument Setup: Insert the sample into the NMR spectrometer. The instrument's magnetic field is shimmed to achieve optimal homogeneity.

-

¹H NMR Acquisition: A standard one-pulse sequence is typically used. Key parameters include a spectral width of ~12-15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.[1] Typically, 8 to 16 scans are co-added to achieve an adequate signal-to-noise ratio.[1]

-

¹³C NMR Acquisition: A proton-decoupled pulse sequence is used to obtain a spectrum with singlets for each carbon. A wider spectral width (e.g., 0-220 ppm) is necessary. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are required for quantitative analysis, though routine spectra are often acquired more quickly.[1]

-

Data Processing: The raw data (Free Induction Decay, FID) is processed using a Fourier transform. Phase and baseline corrections are applied. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., Tetramethylsilane, TMS, at 0.00 ppm).

ATR-IR Spectroscopy Protocol

-

Background Collection: Ensure the Attenuated Total Reflectance (ATR) crystal (e.g., diamond or ZnSe) is clean. Collect a background spectrum of the empty crystal.

-

Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal.[2] For a solid sample, apply pressure using a built-in press to ensure good contact between the sample and the crystal surface.[2]

-

Data Acquisition: Collect the sample spectrum, typically over a range of 4000-400 cm⁻¹. Co-add 16-32 scans to obtain a high-quality spectrum.

-

Data Processing: The sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Cleaning: Clean the crystal surface with a suitable solvent (e.g., isopropanol or acetone) and a soft tissue.

Electron Ionization Mass Spectrometry (EI-MS) Protocol

-

Sample Preparation: Prepare a dilute solution of the analyte in a volatile organic solvent (e.g., methanol, dichloromethane, or ethyl acetate).[3]

-

Sample Introduction: The sample is typically introduced via a direct insertion probe or through a gas chromatograph (GC-MS). For GC-MS, the sample is injected into the GC, where it is vaporized and separated before entering the ion source.

-

Ionization: In the ion source, the gaseous sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV).[4][5] This causes the molecule to ionize and fragment.

-

Mass Analysis: The resulting positively charged ions are accelerated into a mass analyzer (e.g., quadrupole, time-of-flight), which separates them based on their mass-to-charge (m/z) ratio.

-

Detection: An electron multiplier or similar detector records the abundance of ions at each m/z value, generating the mass spectrum.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for elucidating the structure of an unknown organic compound using the spectroscopic methods discussed.

References

starting materials for (3-chloro-4-methoxyphenyl)methanol synthesis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the primary synthetic pathways for producing (3-chloro-4-methoxyphenyl)methanol, a key intermediate in various pharmaceutical and organic syntheses. This document provides a comparative overview of starting materials, detailed experimental protocols, and quantitative data to assist researchers in selecting and optimizing the most suitable synthetic route for their specific needs.

Core Synthetic Pathways

The synthesis of this compound can be approached from several common starting materials. The most direct and widely utilized method involves the reduction of 3-chloro-4-methoxybenzaldehyde. Alternative routes, offering flexibility in precursor availability, include the reduction of 3-chloro-4-methoxybenzoic acid and a two-step process originating from 3-chloro-4-methoxytoluene.

Data Presentation: Starting Materials and Product Properties

A summary of the key physical and chemical properties of the primary starting materials and the final product is presented below for easy reference and comparison.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) | Boiling Point (°C) | CAS Number |

| 3-Chloro-4-methoxybenzaldehyde | C₈H₇ClO₂ | 170.59 | White to off-white crystalline solid | 56-60 | 128 (5 Torr) | 4903-09-7 |

| 3-Chloro-4-methoxybenzoic acid | C₈H₇ClO₃ | 186.59 | Solid | 215-219 | - | 37908-96-6 |

| 3-Chloro-4-methoxytoluene | C₈H₉ClO | 156.61 | - | - | - | 7495-65-0 |

| This compound | C₈H₉ClO₂ | 172.61 | Liquid | - | >110 (closed cup) | 14503-45-8 |

Mandatory Visualization

Synthetic Pathways Overview

The following diagram illustrates the primary synthetic routes to this compound from the three main starting materials.

Caption: Primary synthetic routes to this compound.

Experimental Workflow: Reduction of 3-Chloro-4-methoxybenzaldehyde

The diagram below outlines the key steps in the experimental workflow for the synthesis of this compound from 3-chloro-4-methoxybenzaldehyde.

Caption: Experimental workflow for the reduction of 3-chloro-4-methoxybenzaldehyde.

Experimental Protocols

Method 1: Reduction of 3-Chloro-4-methoxybenzaldehyde

This is the most common and straightforward method for synthesizing this compound.

Materials:

-

3-Chloro-4-methoxybenzaldehyde

-

Sodium borohydride (NaBH₄)

-

Methanol

-

Ethyl acetate

-

Deionized water

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Standard laboratory glassware

-

Magnetic stirrer

-

Ice bath

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-chloro-4-methoxybenzaldehyde (1.0 equivalent) in methanol (approximately 10-15 mL per gram of aldehyde).

-

Cooling: Cool the solution in an ice bath to 0°C with continuous stirring.

-

Addition of Reducing Agent: Slowly add sodium borohydride (1.0-1.5 equivalents) to the stirred solution in small portions over 10-15 minutes. Ensure the temperature is maintained below 10°C during the addition.

-

Reaction: After the complete addition of NaBH₄, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 1-2 hours.

-

Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) to confirm the consumption of the starting aldehyde.

-

Work-up:

-

Quenching: Carefully quench the reaction by the slow addition of deionized water to decompose any excess NaBH₄. Be cautious as hydrogen gas will be evolved.

-

Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.

-

Extraction: To the resulting aqueous residue, add deionized water and extract the product with ethyl acetate (3 x 20 mL).

-

Washing and Drying: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

-

-

Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound. Further purification can be achieved by column chromatography if necessary.

Expected Yield: High yields are typically reported for this type of reduction.

Method 2: Reduction of 3-Chloro-4-methoxybenzoic Acid

This method requires a more potent reducing agent, such as lithium aluminum hydride (LiAlH₄).

Materials:

-

3-Chloro-4-methoxybenzoic acid

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF)

-

Ethyl acetate

-

Deionized water

-

Aqueous sodium hydroxide (NaOH) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), suspend LiAlH₄ (typically 1.5-2.0 equivalents) in anhydrous THF.

-

Addition of Acid: Dissolve 3-chloro-4-methoxybenzoic acid (1.0 equivalent) in anhydrous THF and add it dropwise to the LiAlH₄ suspension at 0°C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours.

-

Monitoring: Monitor the reaction progress by TLC.

-

Work-up (Fieser method):

-

Cool the reaction mixture to 0°C.

-

Slowly and carefully add a volume of water equal to the mass of LiAlH₄ used.

-

Add a volume of 15% aqueous NaOH solution equal to the mass of LiAlH₄.

-

Add a volume of water three times the mass of LiAlH₄.

-

Stir the mixture until a granular precipitate forms.

-

-

Isolation: Filter the solid and wash it thoroughly with THF or ethyl acetate. Combine the organic filtrates, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the product.

Method 3: Synthesis from 3-Chloro-4-methoxytoluene

This is a two-step process involving an initial oxidation of the methyl group to an aldehyde, followed by reduction.

Step 1: Oxidation of 3-Chloro-4-methoxytoluene

Various oxidizing agents can be employed for this transformation, such as manganese dioxide (MnO₂) or ceric ammonium nitrate (CAN). The choice of oxidant and reaction conditions will need to be optimized.

Step 2: Reduction of the Intermediate Aldehyde

The resulting 3-chloro-4-methoxybenzaldehyde can then be reduced to the desired alcohol using the procedure outlined in Method 1 .

This comprehensive guide provides the necessary information for the synthesis of this compound. Researchers should select the most appropriate method based on the availability of starting materials, required scale, and safety considerations. Standard laboratory safety practices should be followed for all experimental procedures.

(3-chloro-4-methoxyphenyl)methanol molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides essential physicochemical properties of (3-chloro-4-methoxyphenyl)methanol, a compound of interest in various research and development applications. The data is presented to support laboratory work and computational analysis.

Physicochemical Data

The fundamental molecular properties of this compound are summarized below.

| Property | Value |

| Molecular Formula | C8H9ClO2[1][2][3] |

| Molecular Weight | 172.61 g/mol [1][3] |

Structural and Property Relationship

The chemical structure of a compound dictates its molecular formula, which in turn determines its molecular weight. This relationship is fundamental in chemical sciences and is visualized below.

Caption: Relationship between chemical identity, formula, and molecular weight.

This guide is intended to provide a concise and accurate summary of the core physicochemical properties of this compound. For further information, including experimental protocols and safety data, please refer to the specific substance documentation from your chemical supplier.

References

An In-depth Technical Guide to the Solubility of (3-chloro-4-methoxyphenyl)methanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted solubility of (3-chloro-4-methoxyphenyl)methanol in common laboratory solvents. Due to the limited availability of specific experimental data for this compound, this guide leverages established principles of organic chemistry and data from analogous compounds to predict its solubility profile. Furthermore, it details standardized experimental protocols for determining solubility, enabling researchers to generate precise data.

Predicted Solubility of this compound

The solubility of an organic compound is primarily determined by its polarity, molecular size, and the nature of the solvent. This compound, a substituted benzyl alcohol, is expected to exhibit solubility characteristics influenced by its hydroxyl (-OH), chloro (-Cl), and methoxy (-OCH3) functional groups. The hydroxyl group can participate in hydrogen bonding, enhancing solubility in polar protic solvents. The aromatic ring and the chloro group contribute to its nonpolar character, promoting solubility in nonpolar solvents.

Based on the known solubility of benzyl alcohol (moderately soluble in water and miscible with many organic solvents), a predicted solubility profile for this compound is presented in Table 1.[1][2][3][4] The presence of the chloro and methoxy groups is anticipated to slightly decrease its solubility in water compared to benzyl alcohol due to an increase in molecular weight and hydrophobicity.

Table 1: Predicted Solubility of this compound in Common Solvents

| Solvent Class | Solvent | Predicted Solubility | Rationale |

| Polar Protic | Water | Sparingly Soluble | The hydroxyl group allows for hydrogen bonding with water, but the larger hydrophobic aromatic ring, chloro, and methoxy groups limit solubility. |

| Methanol | Soluble | "Like dissolves like"; both are polar and can hydrogen bond. | |

| Ethanol | Soluble | "Like dissolves like"; both are polar and can hydrogen bond. | |

| Acetic Acid | Soluble | The compound is expected to be soluble in polar organic acids. | |

| Polar Aprotic | Acetone | Soluble | The polarity of acetone is sufficient to dissolve the compound. |

| Acetonitrile | Soluble | A common polar aprotic solvent that should readily dissolve the compound. | |

| Dimethylformamide (DMF) | Soluble | A strong polar aprotic solvent capable of dissolving a wide range of organic compounds. | |

| Dimethyl Sulfoxide (DMSO) | Soluble | A strong polar aprotic solvent capable of dissolving a wide range of organic compounds. | |

| Nonpolar | Hexane | Sparingly Soluble | The nonpolar hydrocarbon chain of hexane has weak interactions with the polar functional groups of the solute. |

| Toluene | Soluble | The aromatic ring of toluene interacts favorably with the aromatic ring of the solute. | |

| Diethyl Ether | Soluble | The moderate polarity and ability to act as a hydrogen bond acceptor make it a good solvent. | |

| Chloroform | Soluble | The polarity and ability to form weak hydrogen bonds suggest good solubility. |

Experimental Protocols for Solubility Determination

To obtain accurate quantitative solubility data, standardized experimental methods should be employed. The following protocols are based on internationally recognized guidelines.

OECD Test Guideline 105: Water Solubility (Flask Method)

This method is suitable for determining the water solubility of substances.[5][6][7][8][9]

Principle: A supersaturated solution of the test substance in water is created and allowed to equilibrate. The concentration of the substance in the aqueous phase is then determined after separation of the undissolved solid.

Apparatus:

-

Mechanical shaker or magnetic stirrer with temperature control.

-

Constant temperature bath (e.g., 25 °C ± 0.5 °C).

-

Centrifuge.

-

Analytical balance.

-

Glassware (flasks with stoppers, centrifuge tubes).

-

Analytical instrument for quantification (e.g., HPLC, UV-Vis spectrophotometer).

Procedure:

-

Add an excess amount of this compound to a flask containing a known volume of deionized water.

-

Seal the flask and place it in a constant temperature bath on a shaker or stirrer.

-

Agitate the mixture for a sufficient time to reach equilibrium (e.g., 24-48 hours). A preliminary test can determine the optimal equilibration time.

-

After equilibration, allow the mixture to stand for at least 24 hours at the same constant temperature to allow for phase separation.

-

Carefully transfer an aliquot of the aqueous phase to a centrifuge tube.

-

Centrifuge the aliquot to remove any suspended solid particles.

-

Analyze the clear supernatant for the concentration of this compound using a validated analytical method.

-

Perform the determination in triplicate.

General Shake-Flask Method for Organic Solvents

This method is a widely used and reliable technique for determining the solubility of a compound in various organic solvents.[10]

Principle: An excess of the solute is equilibrated with a known volume of the solvent at a constant temperature. The concentration of the solute in the resulting saturated solution is then measured.

Apparatus:

-

Same as for the OECD Flask Method.

Procedure:

-

Add an excess amount of this compound to a flask containing a known volume of the chosen organic solvent.

-

Seal the flask and agitate it in a constant temperature bath until equilibrium is reached.

-

After equilibration, cease agitation and allow any undissolved solid to settle.

-

Carefully withdraw a sample of the clear supernatant.

-

If necessary, filter or centrifuge the sample to remove any remaining solid particles.

-

Quantify the concentration of this compound in the sample using a suitable analytical technique (e.g., HPLC, GC, or gravimetric analysis after solvent evaporation).

-

Repeat the experiment at least three times to ensure reproducibility.

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the general workflow for determining the solubility of this compound using the shake-flask method.

Caption: Workflow for shake-flask solubility measurement.

Logical Relationships in Solubility

This diagram outlines the key factors influencing the solubility of this compound.

Caption: Key factors determining solubility.

References

- 1. Benzyl Alcohol | C6H5CH2OH | CID 244 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. manavchem.com [manavchem.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. Benzyl alcohol - Wikipedia [en.wikipedia.org]

- 5. oecd.org [oecd.org]

- 6. oecd.org [oecd.org]

- 7. OECD 105 - Water Solubility Test at 20°C - Analytice [analytice.com]

- 8. laboratuar.com [laboratuar.com]

- 9. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 10. dissolutiontech.com [dissolutiontech.com]

In-Depth Technical Guide: Health and Safety Information for (3-chloro-4-methoxyphenyl)methanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive health and safety information for (3-chloro-4-methoxyphenyl)methanol (CAS RN: 14503-45-8). The information is intended for professionals in research, scientific, and drug development fields to ensure safe handling and use of this compound.

Chemical and Physical Properties

| Property | Value |

| CAS Number | 14503-45-8[1] |

| Molecular Formula | C₈H₉ClO₂[2][3] |

| Molecular Weight | 172.61 g/mol [2][3] |

| Appearance | Liquid[2] |

| Density | 1.274 g/mL at 25 °C[2] |

| Refractive Index | n20/D 1.566[2] |

| Flash Point | > 110 °C (> 230 °F) - closed cup[2] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its hazard classification according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed[2] |

| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation[2] |

Signal Word: Warning[2]

GHS Pictogram:

Toxicological Information

Handling, Storage, and Personal Protective Equipment (PPE)

Safe handling and storage are crucial to minimize exposure risks.

| Aspect | Recommendation |

| Handling | Avoid contact with skin and eyes. Do not breathe vapors or mists. Use only in a well-ventilated area. Wash hands thoroughly after handling.[1] |

| Storage | Keep container tightly closed in a dry and well-ventilated place. Store in a cool place.[3] |

| Eye/Face Protection | Wear chemical safety goggles. |

| Skin Protection | Wear protective gloves. |

| Respiratory Protection | Use a NIOSH-approved respirator with an organic vapor cartridge if ventilation is inadequate. |

First-Aid Measures

| Exposure Route | First-Aid Procedure |

| Ingestion | If swallowed, call a poison control center or doctor immediately for treatment advice. Have person sip a glass of water if able to swallow. Do not induce vomiting unless told to do so by a poison control center or doctor. Do not give anything by mouth to an unconscious person. |

| Eye Contact | Hold eye open and rinse slowly and gently with water for 15-20 minutes. Remove contact lenses, if present, after the first 5 minutes, then continue rinsing eye. Call a poison control center or doctor for treatment advice.[1] |

| Skin Contact | Take off contaminated clothing. Rinse skin immediately with plenty of water for 15-20 minutes. Call a poison control center or doctor for treatment advice. |

| Inhalation | Move person to fresh air. If person is not breathing, call 911 or an ambulance, then give artificial respiration, preferably by mouth-to-mouth, if possible. Call a poison control center or doctor for further treatment advice. |

The first-aid procedures are based on general guidance for chemicals with similar hazard classifications and should be adapted based on the specific Safety Data Sheet provided by the supplier.

Experimental Protocols

While specific experimental toxicology reports for this compound were not found, the following are generalized protocols for assessing the types of hazards identified for this chemical, based on OECD guidelines.

Acute Oral Toxicity - Up-and-Down Procedure (UDP) (Based on OECD Guideline 425)

This method is used to estimate the LD50 of a substance.

Acute Eye Irritation/Corrosion (Based on OECD Guideline 405)

This test evaluates the potential of a substance to cause eye irritation or damage.

Logical Relationships in Hazard Assessment

The assessment of health and safety information follows a logical progression from identification to control.

Disclaimer: This guide is intended for informational purposes only and is not a substitute for a comprehensive Safety Data Sheet (SDS) provided by the manufacturer. Always consult the SDS before handling any chemical. The absence of complete toxicological data for this compound necessitates a cautious approach, treating it as a potentially hazardous substance.

References

Navigating the Procurement of (3-chloro-4-methoxyphenyl)methanol: A Technical Guide for Pharmaceutical Researchers

For researchers, scientists, and drug development professionals, the procurement of key chemical intermediates is a critical step that directly impacts the success and timeline of a project. (3-chloro-4-methoxyphenyl)methanol, a vital building block in the synthesis of various pharmaceutical compounds, is no exception. This guide provides an in-depth technical overview of the commercial landscape for this essential reagent, offering insights into supplier evaluation, quality control, and safe handling to empower informed sourcing decisions.

The Strategic Importance of this compound in Drug Discovery

This compound (CAS No. 14503-45-8) is a substituted benzyl alcohol that serves as a crucial precursor in the synthesis of complex organic molecules. Its primary significance in the pharmaceutical industry lies in its role as a key intermediate in the production of Avanafil, a phosphodiesterase type 5 (PDE5) inhibitor used for the treatment of erectile dysfunction. The chloro and methoxy functional groups on the phenyl ring provide specific electronic and steric properties that are integral to the biological activity of the final active pharmaceutical ingredient (API). The reliable supply of high-purity this compound is therefore paramount for pharmaceutical companies engaged in the development and manufacturing of such therapies.

Identifying and Evaluating Commercial Suppliers

A multitude of chemical suppliers offer this compound, ranging from large, multinational corporations to smaller, specialized laboratories. The selection of a suitable supplier should be a meticulous process, guided by several key criteria beyond just price and availability.

Key Supplier Evaluation Criteria:

-

Purity and Specifications: The required purity of the starting material will depend on the specific synthetic route and the stringency of the final API's quality requirements. Suppliers typically offer various grades, and it is essential to obtain and scrutinize the product's specifications.

-

Documentation and Transparency: Reputable suppliers will readily provide a Certificate of Analysis (CoA) and a Safety Data Sheet (SDS) for their products. The CoA is a critical document that details the lot-specific quality control testing results.

-

Scalability and Lead Times: For drug development programs, the ability of a supplier to scale up production from research and development quantities to commercial-scale manufacturing is a significant advantage. Inquire about their bulk production capabilities and typical lead times for various order sizes.

-

Regulatory Compliance: For projects intended for clinical applications, it is crucial to partner with suppliers who adhere to Good Manufacturing Practices (GMP) or can provide materials with a clear and traceable manufacturing history.

-

Technical Support: A supplier with a knowledgeable technical support team can be an invaluable resource for addressing any questions or concerns regarding the product's specifications, handling, or use in specific applications.

Below is a comparative table of prominent commercial suppliers of this compound. Please note that pricing and availability are subject to change and should be confirmed directly with the supplier.

| Supplier | Product Number (Example) | Purity (Typical) | Available Quantities | Notes |

| Sigma-Aldrich (Merck) | 714933 | 97% | 1g, 5g, etc. | A well-established supplier with a broad range of research chemicals and extensive documentation. |

| BLD Pharm | BD138334 | ≥98% (HPLC) | 1g, 5g, 25g, etc. | Offers a variety of product grades and provides access to technical documents like NMR and HPLC data.[1] |

| Achmem | AMCS045279 | 95% | 5g, 10g, 25g, 50g, 100g | Provides pricing for various quantities and offers bulk inquiry options.[2] |

| ChemUniverse | Request Bulk Quote | Varies | Bulk quantities | Specializes in bulk and custom synthesis, catering to industrial-scale needs. |

Quality Control and Analytical Verification

Upon receipt of this compound, it is imperative to perform in-house analytical verification to confirm its identity and purity, even when a supplier's CoA is provided. This self-validating system ensures the integrity of your research and development efforts.

A. The Certificate of Analysis (CoA): A Critical Examination

A comprehensive CoA for this compound should include the following information:

-

Product Identification: Chemical name, CAS number, molecular formula, and molecular weight.

-

Lot Number: A unique identifier for the specific batch of the material.

-

Physical Properties: Appearance, melting point (if applicable), and solubility.

-

Analytical Test Results:

-

Purity: Typically determined by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). The chromatogram should be reviewed for the presence of any significant impurities.

-

Identity Confirmation: This is often verified by spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Infrared (IR) spectroscopy. The spectral data should be consistent with the known structure of this compound.

-

Water Content: Determined by Karl Fischer titration.

-

Residual Solvents: Analysis by headspace GC may be included to identify and quantify any remaining solvents from the synthesis and purification process.

-

B. Recommended In-House Analytical Protocols

-

¹H NMR Spectroscopy: This is a powerful tool for confirming the structure of the molecule. The proton NMR spectrum of this compound in CDCl₃ is expected to show characteristic peaks for the aromatic protons, the methoxy group protons, the benzylic methylene protons, and the hydroxyl proton.

-

HPLC Analysis: A reverse-phase HPLC method with UV detection is suitable for assessing the purity of the compound. The method should be validated for linearity, accuracy, and precision.

-

Mass Spectrometry (MS): Electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS) can be used to confirm the molecular weight of the compound.

Safe Handling and Storage Protocols

As with any chemical reagent, the safe handling and storage of this compound are of utmost importance. The Safety Data Sheet (SDS) is the primary source of information for this.

Key Information from the Safety Data Sheet (SDS):

-

Hazards Identification: this compound is typically classified as harmful if swallowed and may cause eye irritation.

-

First-Aid Measures: The SDS will provide specific instructions for inhalation, skin contact, eye contact, and ingestion.

-

Fire-Fighting Measures: Information on suitable extinguishing media and any special hazards associated with the compound in a fire will be detailed.

-

Handling and Storage:

-

Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid breathing dust, fumes, gas, mist, vapors, or spray.[3]

-

Storage: Store in a tightly closed container in a dry and well-ventilated place.[3] Keep away from heat and sources of ignition.

-

-

Toxicological Information: This section provides data on the acute and chronic health effects of the compound.

-

Ecological Information: Information on the potential environmental impact of the substance.

Experimental Workflow for Safe Handling:

Conclusion: A Foundation for Successful Drug Development

The selection and qualification of this compound is a foundational step in the successful development of pharmaceuticals where it is a key building block. By adopting a rigorous and systematic approach to supplier evaluation, in-house quality control, and safe handling, researchers and drug development professionals can mitigate risks, ensure the reproducibility of their synthetic processes, and ultimately contribute to the timely advancement of their drug discovery programs. This guide serves as a technical resource to empower these critical decisions, fostering a culture of scientific integrity and operational excellence.

References

An In-depth Technical Guide to (3-chloro-4-methoxyphenyl)methanol: Discovery, Synthesis, and Role in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3-chloro-4-methoxyphenyl)methanol, a substituted benzyl alcohol, holds a significant position in medicinal chemistry, primarily as a crucial starting material in the synthesis of high-value pharmaceutical compounds. While its independent biological activity is not extensively documented, its role as a key building block, particularly in the production of the phosphodiesterase type 5 (PDE5) inhibitor Avanafil, underscores its importance in drug development. This technical guide provides a comprehensive overview of the history, synthesis, and critical applications of this compound, with a focus on detailed experimental protocols and the relevant biological pathways.

Introduction and Physicochemical Properties

This compound, with the CAS number 14503-45-8, is a halogenated and etherified derivative of benzyl alcohol. The presence of the chloro and methoxy substituents on the phenyl ring significantly influences its reactivity and makes it a valuable synthon in multi-step organic syntheses.

| Property | Value |

| Molecular Formula | C₈H₉ClO₂ |

| Molecular Weight | 172.61 g/mol |

| Appearance | Liquid |

| Density | 1.274 g/mL at 25 °C |

| Refractive Index | n20/D 1.566 |

| CAS Number | 14503-45-8 |

History of Discovery and Synthesis

While a singular, seminal publication detailing the initial "discovery" of this compound is not readily apparent in peer-reviewed literature, its synthesis and utility are extensively documented in patent literature, particularly in the context of preparing intermediates for drug candidates. The most common and industrially relevant synthetic route to this compound is the reduction of its corresponding aldehyde, 3-chloro-4-methoxybenzaldehyde.

Primary Synthetic Route: Reduction of 3-chloro-4-methoxybenzaldehyde

The synthesis of this compound is most directy achieved through the reduction of the commercially available 3-chloro-4-methoxybenzaldehyde. Sodium borohydride (NaBH₄) is a commonly employed reducing agent for this transformation due to its selectivity, mild reaction conditions, and operational simplicity.

Experimental Protocol: Synthesis of this compound via Aldehyde Reduction

This protocol is based on established procedures for the reduction of substituted benzaldehydes.

-

Materials:

-

3-chloro-4-methoxybenzaldehyde

-

Sodium borohydride (NaBH₄)

-

Methanol (or Ethanol)

-

Deionized water

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Ice bath

-

-

Procedure:

-

In a round-bottom flask, dissolve 3-chloro-4-methoxybenzaldehyde (1 equivalent) in methanol (5-10 mL per mmol of aldehyde).

-

Cool the solution in an ice bath with stirring.

-

Slowly add sodium borohydride (1.5 equivalents) portion-wise to the cooled solution, maintaining the temperature below 20 °C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, carefully quench the excess NaBH₄ by the slow addition of deionized water.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the organic phase under reduced pressure to yield crude this compound.

-

The crude product can be purified by column chromatography on silica gel if necessary.

-

Role in Drug Development: Synthesis of Avanafil

The primary significance of this compound lies in its role as a key starting material for the synthesis of 3-chloro-4-methoxybenzylamine. This amine is a critical intermediate in the production of Avanafil, a potent and selective phosphodiesterase type 5 (PDE5) inhibitor used for the treatment of erectile dysfunction.[1]

The synthetic pathway from this compound to 3-chloro-4-methoxybenzylamine typically involves a two-step process: chlorination of the benzylic alcohol followed by amination.[2]

Conversion to 3-chloro-4-methoxybenzylamine

Experimental Protocol: Two-Step Synthesis of 3-chloro-4-methoxybenzylamine

This protocol is derived from patent literature describing the synthesis of Avanafil intermediates.[3]

Step 1: Synthesis of 3-chloro-4-methoxybenzyl chloride

-

Materials:

-

This compound

-

Phosphorus oxychloride (POCl₃)

-

Tetrahydrofuran (THF)

-

Deionized water

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

Dissolve this compound (1 equivalent) in THF.

-

Slowly add phosphorus oxychloride (1.0-1.5 equivalents) to the solution at room temperature with stirring.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Carefully quench the reaction with water.

-

Extract the product with ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 3-chloro-4-methoxybenzyl chloride.

-

Step 2: Synthesis of 3-chloro-4-methoxybenzylamine

-

Materials:

-

3-chloro-4-methoxybenzyl chloride

-

Hexamethylenetetramine (urotropine)

-

Ethanol

-

Hydrochloric acid (HCl)

-

Potassium hydroxide (KOH)

-

-

Procedure:

-

Dissolve the 3-chloro-4-methoxybenzyl chloride from Step 1 in ethanol.

-

Add hexamethylenetetramine (1.0-1.2 equivalents) to form the quaternary ammonium salt.

-

Heat the mixture to 60-70 °C until salt formation is complete.

-

Hydrolyze the quaternary ammonium salt by adding hydrochloric acid and heating to 40-50 °C.

-

After hydrolysis, basify the solution with potassium hydroxide to a pH greater than 7.

-

The target compound, 3-chloro-4-methoxybenzylamine, can be isolated by distillation or extraction.

-

Biological Context: The PDE5 Signaling Pathway

The end-product derived from this compound, Avanafil, exerts its therapeutic effect by inhibiting the phosphodiesterase type 5 (PDE5) enzyme.[1] Understanding this signaling pathway is crucial for appreciating the significance of this chemical intermediate.

In the physiological process of penile erection, sexual stimulation triggers the release of nitric oxide (NO) from nerve endings and endothelial cells in the corpus cavernosum.[4] NO then activates the enzyme soluble guanylate cyclase (sGC), which in turn catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[5]

Elevated levels of cGMP act as a second messenger, leading to the activation of protein kinase G (PKG). PKG phosphorylates various downstream targets, resulting in a decrease in intracellular calcium levels and relaxation of the smooth muscle cells of the corpus cavernosum.[5] This relaxation allows for increased blood flow into the penile tissues, leading to an erection.

The action of cGMP is terminated by its hydrolysis to inactive GMP by the PDE5 enzyme.[4] PDE5 inhibitors, such as Avanafil, work by blocking the active site of PDE5, thereby preventing the degradation of cGMP.[6] This leads to an accumulation of cGMP, prolonged smooth muscle relaxation, and enhanced erectile function in the presence of sexual stimulation.[7]

Conclusion

This compound is a compound of significant interest to the pharmaceutical industry. While its direct biological effects are not the primary focus of research, its role as a key precursor in the synthesis of Avanafil highlights its importance. The synthetic routes to and from this molecule are well-established, providing a reliable pathway for the production of a clinically significant drug. A thorough understanding of its chemistry and the biological context of its derivatives is essential for researchers and professionals involved in the discovery and development of new therapeutic agents.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. CN105712891A - Method used for preparing high purity 3-chloro-4-methoxybenzylamine - Google Patents [patents.google.com]

- 4. Mechanisms of action of PDE5 inhibition in erectile dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Type 5 phosphodiesterase (PDE5) and the vascular tree: From embryogenesis to aging and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. PDE5 inhibitor - Wikipedia [en.wikipedia.org]

- 7. urology-textbook.com [urology-textbook.com]

Methodological & Application

Application Note and Protocol: Synthesis of Isovanillin from (3-chloro-4-methoxyphenyl)methanol

Abstract

Isovanillin (3-hydroxy-4-methoxybenzaldehyde) is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs) and specialty chemicals.[1] This application note provides a detailed two-step protocol for the synthesis of isovanillin from (3-chloro-4-methoxyphenyl)methanol. The synthesis involves an initial oxidation of the starting material to the intermediate, 3-chloro-4-methoxybenzaldehyde, followed by a copper-catalyzed hydrolysis to yield the final product, isovanillin. This document includes comprehensive experimental procedures, a summary of quantitative data, and a visual representation of the synthetic workflow.

Introduction

Isovanillin, a structural isomer of vanillin, is a valuable building block in organic synthesis.[1] Its utility is highlighted by its role as a precursor in the total synthesis of morphine and as an inhibitor of the enzyme aldehyde oxidase, making it a compound of interest in drug development.[2] The synthetic route detailed herein provides a practical approach for laboratory-scale preparation of isovanillin from the commercially available this compound.

The synthesis is accomplished in two main steps:

-

Oxidation: The benzylic alcohol, this compound, is oxidized to the corresponding aldehyde, 3-chloro-4-methoxybenzaldehyde.

-

Hydrolysis: The chloro-substituent of 3-chloro-4-methoxybenzaldehyde is subsequently hydrolyzed to a hydroxyl group under copper-catalyzed basic conditions to afford isovanillin.[3]

This protocol is designed to be a reliable and reproducible method for researchers in the fields of medicinal chemistry and drug development.

Physicochemical Data and Expected Yields

The following table summarizes the key quantitative data for the compounds involved in this synthesis.

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Expected Yield (%) |

| This compound | C₈H₉ClO₂ | 172.61 | 63-65 | 145-147 (5 mmHg) | - |

| 3-chloro-4-methoxybenzaldehyde | C₈H₇ClO₂ | 170.59 | 56-60 | 128 (5 Torr) | ~90 |

| Isovanillin | C₈H₈O₃ | 152.15 | 113-116 | 179 (15 mmHg) | ~75 |

Experimental Protocols

Safety Precautions: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.

Step 1: Synthesis of 3-chloro-4-methoxybenzaldehyde via Oxidation

This protocol is adapted from a general procedure for the oxidation of benzyl alcohols.[4]

Materials:

-

This compound

-

Potassium carbonate (K₂CO₃)

-

Potassium iodide (KI)

-

Iodine (I₂)

-

Deionized water

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

50 mL two-necked round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

To a 50 mL two-necked round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (1.0 mmol, 172.6 mg), potassium carbonate (1.5 mmol, 207.3 mg), and 2 mL of deionized water.

-

Stir the mixture at 90°C for 5 minutes.

-

Prepare a solution of potassium iodide (0.25 mmol, 41.5 mg) and iodine (0.25 mmol, 63.5 mg) in 2 mL of deionized water. Add this solution to the reaction mixture.

-

Add another portion of powdered iodine (0.75 mmol, 190.4 mg) to the reaction mixture in small portions over 5 minutes.

-

Continue heating the mixture at 90°C with vigorous stirring for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Extract the product with ethyl acetate (2 x 10 mL).

-

Combine the organic layers and wash with brine (2 x 15 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to obtain pure 3-chloro-4-methoxybenzaldehyde.

Step 2: Synthesis of Isovanillin via Copper-Catalyzed Hydrolysis

This protocol is based on methods for the hydrolysis of aryl halides.[3][5][6]

Materials:

-

3-chloro-4-methoxybenzaldehyde

-

Sodium hydroxide (NaOH)

-

Copper(I) chloride (CuCl)

-

Dimethyl sulfoxide (DMSO) or a suitable polar aprotic solvent

-

Deionized water

-

Hydrochloric acid (HCl), 1 M

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Reaction vessel suitable for heating under an inert atmosphere

-

Inert gas supply (Nitrogen or Argon)

Procedure:

-

In a reaction vessel, combine 3-chloro-4-methoxybenzaldehyde (1.0 mmol, 170.6 mg), sodium hydroxide (2.5 mmol, 100 mg), and copper(I) chloride (0.1 mmol, 9.9 mg).

-

Evacuate and backfill the vessel with an inert gas (e.g., Nitrogen).

-

Add a suitable solvent such as DMSO (5 mL).

-

Heat the reaction mixture to 120-140°C and stir for 4-6 hours. Monitor the reaction by TLC.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into ice-cold water (20 mL) with stirring.

-

Acidify the aqueous mixture to a pH of 3-4 with 1 M HCl.

-

Extract the product with ethyl acetate (3 x 15 mL).

-

Combine the organic extracts and wash with water until the pH is neutral (pH ~7), followed by a final wash with brine.

-

Dry the organic phase over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure.

-

The crude isovanillin can be further purified by recrystallization from an ethanol/water mixture to yield the pure product.

Synthetic Workflow Visualization

The following diagram illustrates the two-step synthesis of isovanillin from this compound.

Caption: Synthetic route from this compound to isovanillin.

Disclaimer: The provided protocols are intended for use by trained professionals in a laboratory setting. Appropriate safety measures should always be employed. The expected yields are estimates and may vary based on experimental conditions.

References

- 1. benchchem.com [benchchem.com]

- 2. Isovanillin - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. rsc.org [rsc.org]

- 5. Copper-Catalyzed Hydroxylation of Aryl Halides Using Hydroxypicolinamide Ligands | CoLab [colab.ws]

- 6. Copper-Catalyzed Hydroxylation of (Hetero)aryl Halides under Mild Conditions [organic-chemistry.org]

The Strategic Application of (3-chloro-4-methoxyphenyl)methanol in Multi-Step Pharmaceutical Synthesis

For Immediate Release

[City, State] – December 29, 2025 – In the landscape of pharmaceutical development, the selection of starting materials is a critical determinant of efficiency, scalability, and ultimate success. (3-chloro-4-methoxyphenyl)methanol has emerged as a pivotal precursor in the multi-step synthesis of complex active pharmaceutical ingredients (APIs), most notably in the production of Avanafil, a potent phosphodiesterase type 5 (PDE-5) inhibitor for the treatment of erectile dysfunction.[1] This application note provides detailed protocols, quantitative data, and logical workflows for researchers, scientists, and drug development professionals engaged in the synthesis of high-value pharmaceutical intermediates.